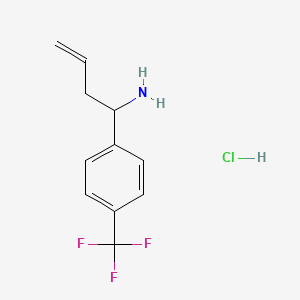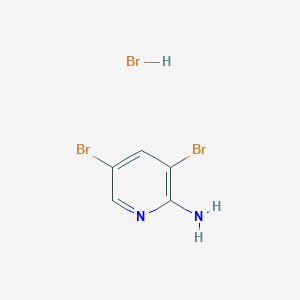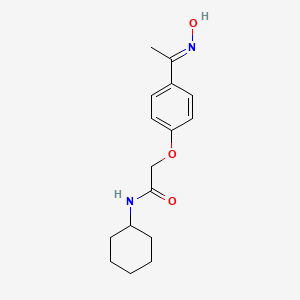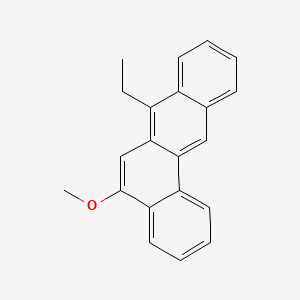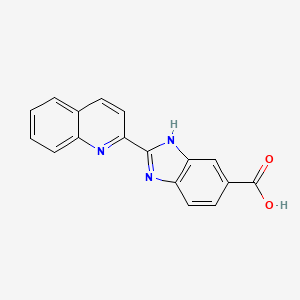
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both quinoline and benzimidazole.
Métodos De Preparación
The synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with quinoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring .
Análisis De Reacciones Químicas
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial effects .
Comparación Con Compuestos Similares
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound shares the benzimidazole core but has a phenyl group instead of a quinoline ring.
Quinoline-2-carboxylic acid: This compound lacks the benzimidazole ring and has distinct chemical reactivity and applications.
Benzimidazole-5-carboxylic acid: This compound has a simpler structure with only the benzimidazole ring and carboxylic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and activities.
Propiedades
Número CAS |
54709-53-4 |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-quinolin-2-yl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O2/c21-17(22)11-6-7-13-15(9-11)20-16(19-13)14-8-5-10-3-1-2-4-12(10)18-14/h1-9H,(H,19,20)(H,21,22) |
Clave InChI |
PSDZLYBQBRNYNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

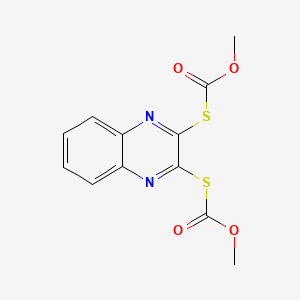

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
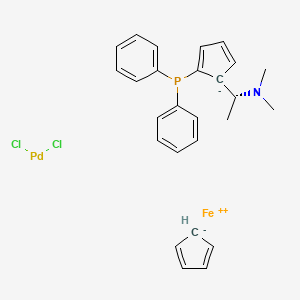
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
